2-({4-ETHYL-5-[1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-YL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-[(E)-1-(4-PYRIDYL)METHYLIDENE]ACETOHYDRAZIDE
Description
2-({4-ETHYL-5-[1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-YL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-[(E)-1-(4-PYRIDYL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a triazole ring, and a pyridine ring
Properties
IUPAC Name |
2-[[4-ethyl-5-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-pyridin-4-ylmethylideneamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N8OS/c1-3-28-15(12-8-13(17(18,19)20)27(2)26-12)24-25-16(28)30-10-14(29)23-22-9-11-4-6-21-7-5-11/h4-9H,3,10H2,1-2H3,(H,23,29)/b22-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSIGYUQMLBCMPK-LSFURLLWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NN=CC2=CC=NC=C2)C3=NN(C(=C3)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=NN=C1SCC(=O)N/N=C/C2=CC=NC=C2)C3=NN(C(=C3)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N8OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-({4-ETHYL-5-[1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-YL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-[(E)-1-(4-PYRIDYL)METHYLIDENE]ACETOHYDRAZIDE typically involves multi-step reactions starting from commercially available precursors. The synthetic route includes the formation of the pyrazole and triazole rings, followed by the introduction of the trifluoromethyl group and the ethyl group. The final step involves the condensation of the triazole derivative with the pyridine aldehyde to form the desired acetohydrazide.
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-({4-ETHYL-5-[1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-YL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-[(E)-1-(4-PYRIDYL)METHYLIDENE]ACETOHYDRAZIDE undergoes various chemical reactions, including:
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